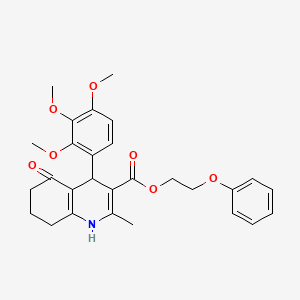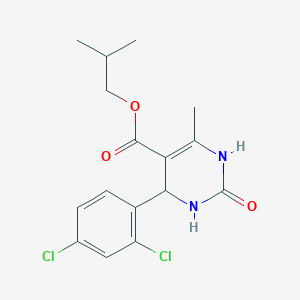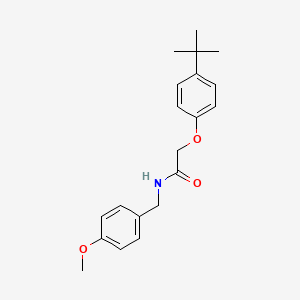![molecular formula C14H23NO2 B5038979 N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B5038979.png)
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine, also known as Venlafaxine, is a potent antidepressant drug. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is widely used in the treatment of depression, anxiety, and other mood disorders.
作用机制
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has been shown to have several biochemical and physiological effects. It can increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression and anxiety. The drug can also affect the levels of other neurotransmitters, such as dopamine and acetylcholine. In addition, N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine can cause changes in heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has several advantages for lab experiments. It is a well-established antidepressant drug that has been extensively studied. The drug is readily available and can be easily administered to animals or humans. However, there are also limitations to using N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine in lab experiments. The drug can have side effects, such as nausea, vomiting, and dizziness, which can affect the results of the experiment. In addition, the drug can interact with other medications, which can complicate the experimental design.
未来方向
There are several future directions for the study of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects. Another area of research is the study of the long-term effects of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine on the brain and body. This could help to identify potential risks associated with long-term use of the drug. Additionally, the use of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine in the treatment of other conditions, such as obesity and ADHD, could be further explored.
Conclusion:
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine is a potent antidepressant drug that has been extensively studied for its therapeutic effects. The drug works by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression and anxiety. While N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has several advantages for lab experiments, there are also limitations to its use. Future research could help to identify potential risks associated with long-term use of the drug and explore its use in the treatment of other conditions.
合成方法
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine is synthesized from 1-(2-hydroxyethyl)piperazine and 1-chloro-3-(4-methoxyphenoxy)propane. The resulting intermediate is then reacted with N-methylbutanamine to form N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine. The synthesis process involves several steps and requires the use of specialized equipment and reagents.
科学研究应用
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has been extensively studied for its antidepressant effects. It has been shown to be effective in reducing symptoms of depression, anxiety, and other mood disorders. In addition, N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has been used in the treatment of neuropathic pain, hot flashes, and post-traumatic stress disorder (PTSD). The drug has also been studied for its potential use in the treatment of obesity, migraine headaches, and attention-deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-5-10-15(2)11-12-17-14-8-6-13(16-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXBMXRBPQSPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)ethyl]-N-methylbutan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-cyclopentyl-4-piperidinyl)-N-[4-(methylthio)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5038903.png)

![N~4~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5038910.png)
![2-(3-methylbutyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5038913.png)

![5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B5038930.png)
![2,2,3,3-tetrafluoro-N,N'-bis[1-(hydroxymethyl)propyl]succinamide](/img/structure/B5038946.png)


![3-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5038963.png)
![N-(2-bromophenyl)-3-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5038967.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5038974.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide](/img/structure/B5038988.png)